Home > Products > Screening Compounds P17057 > 3-nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide
3-nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide -

3-nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide

Catalog Number: EVT-4271429
CAS Number:
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The specific reaction conditions and reagents used in each step can be modified to optimize the yield and purity of the desired product. [, , ]

Molecular Structure Analysis

The overall structure of 3-Nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide suggests its potential for participating in various intermolecular interactions, including hydrogen bonding and hydrophobic interactions. These interactions can be crucial for its biological activity and potential applications in drug discovery. [, , , ]

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide (AN-024)

    Compound Description: (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide, also known as AN-024, is a compound discussed in the context of its synthesis. []

Venetoclax

    Compound Description: Venetoclax (ABT-199) is a potent BCL-2 inhibitor used in the treatment of hematologic malignancies. [] Its metabolism and disposition in humans have been extensively studied. []

Venetoclax N-oxide (VNO)

    Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax identified during oxidative stress degradation studies. [] It forms at levels of approximately 8-10% alongside another impurity. [] VNO can undergo [, ] Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity (VHA). []

Venetoclax hydroxylamine impurity (VHA)

    Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of Venetoclax formed through the [, ] Meisenheimer rearrangement of Venetoclax N-oxide. [] It appears at levels of about 6-8% after heating VNO in water under reflux for 36 hours. []

N-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)aniline (DNTA)

    Compound Description: N-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)aniline (DNTA) is a compound studied for its theoretical interaction with the Eag-1 protein, a potential target for cancer treatment. []

    Relevance: While DNTA does not share a core structure with 3-Nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide, it is included as a related compound due to their shared classification as aniline derivatives. Both compounds feature a central aniline moiety with various substituents. [] Notably, both compounds contain nitro groups, although their positions on the aniline ring differ.

1-Dimethylamino-3-[4-(2-nitro-4-trifluoromethyl-phenylamino)phenoxy]propan-2-ol (ZVS-08)

    Compound Description: 1-Dimethylamino-3-[4-(2-nitro-4-trifluoromethyl-phenylamino)phenoxy]propan-2-ol (ZVS-08) is another compound investigated for its theoretical interaction with the Eag-1 protein as a potential cancer treatment. []

    Relevance: ZVS-08, similar to DNTA, is grouped with 3-Nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide as an aniline derivative due to their shared central aniline moiety. [] Both compounds possess various substituents on the aniline ring, with ZVS-08 notably containing a nitro group, albeit at a different position compared to the target compound.

3-Chloro-N-{2-[3,5-dibromo-4-(3-dimethylaminopropoxy)phenyl]ethyl}-4-methoxybenzamide (PD)

    Compound Description: 3-Chloro-N-{2-[3,5-dibromo-4-(3-dimethylaminopropoxy)phenyl]ethyl}-4-methoxybenzamide (PD) is studied for its theoretical interaction with the Eag-1 protein as a potential cancer treatment. []

    Relevance: PD, although structurally distinct from 3-Nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide, is included as a related compound due to its classification as a benzamide derivative. [] Both compounds possess a central benzamide structure, but their substituents differ significantly.

N-(2-((4-Nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide (NPBA)

    Compound Description: N-(2-((4-Nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide (NPBA) is a potent and selective activator of the TASK-3 channel, a potassium channel involved in various physiological and pathological processes. [] It demonstrates a distinct activation mechanism compared to non-selective TASK-3 activators like inhalation anesthetics. []

N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives

    Compound Description: This group of compounds encompasses various derivatives of N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl benzamide, synthesized and evaluated for their antimicrobial activity. [] Derivatives with electron-donating groups on the phenyl ring, such as hydroxyl, amino, or methoxy substituents, showed better antimicrobial activity. []

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylate

    Compound Description: This series of compounds combines 1,4-dihydropyridine, sulfanilamide, and quinazolinone moieties. [] These compounds demonstrated notable antiulcer activity comparable to ranitidine. [] Derivatives with methoxy and nitro groups exhibited the most significant enhancement in activity. []

Properties

Product Name

3-nitro-N-phenyl-4-[(2-phenylethyl)amino]benzamide

IUPAC Name

3-nitro-N-phenyl-4-(2-phenylethylamino)benzamide

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C21H19N3O3/c25-21(23-18-9-5-2-6-10-18)17-11-12-19(20(15-17)24(26)27)22-14-13-16-7-3-1-4-8-16/h1-12,15,22H,13-14H2,(H,23,25)

InChI Key

TUKVDCXRZGGUJF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.